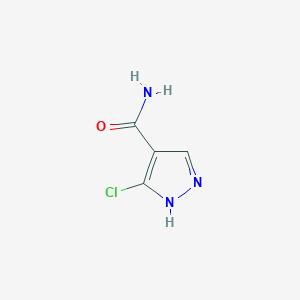
5-Chloro-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1H-pyrazole-4-carboxamide is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid with ammonia or amines under controlled conditions . The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for maximizing yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide or other nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole-4-carboxylic acids.
Reduction: Formation of 5-amino-1H-pyrazole-4-carboxamide.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting succinate dehydrogenase.
Medicine: Explored for its antifungal and anticancer properties. .
Industry: Utilized in the development of agrochemicals, particularly fungicides.
Mechanism of Action
The mechanism of action of 5-Chloro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as a succinate dehydrogenase inhibitor, it binds to the active site of the enzyme, disrupting the electron transport chain and inhibiting cellular respiration in fungal pathogens . This interaction is facilitated by hydrogen bonding and π-π stacking interactions with key amino acid residues within the enzyme’s active site .
Comparison with Similar Compounds
- 5-Amino-1H-pyrazole-4-carboxamide
- 3,5-Dichloro-1H-pyrazole-4-carboxamide
- 1-Phenyl-1H-pyrazole-4-carboxamide
Comparison: 5-Chloro-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Amino-1H-pyrazole-4-carboxamide, it exhibits different reactivity and biological activity profiles. The presence of the chlorine atom enhances its potential as a fungicide and enzyme inhibitor .
Properties
Molecular Formula |
C4H4ClN3O |
|---|---|
Molecular Weight |
145.55 g/mol |
IUPAC Name |
5-chloro-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C4H4ClN3O/c5-3-2(4(6)9)1-7-8-3/h1H,(H2,6,9)(H,7,8) |
InChI Key |
JSNZLNFJOHJZIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13668724.png)
![2-Chloro-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668731.png)
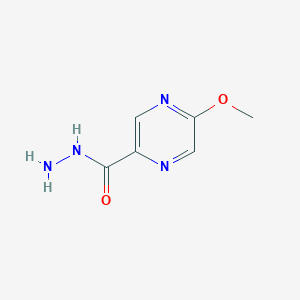
![1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol](/img/structure/B13668743.png)
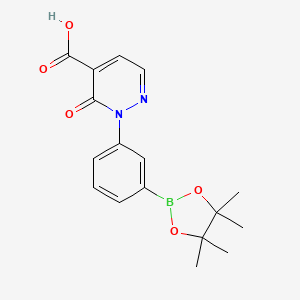
![N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide](/img/structure/B13668754.png)
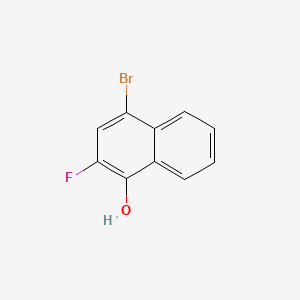
![2-([1,1'-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13668773.png)
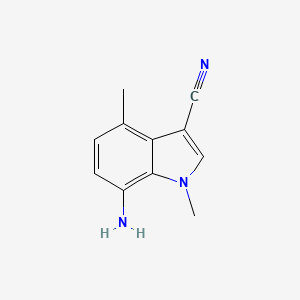
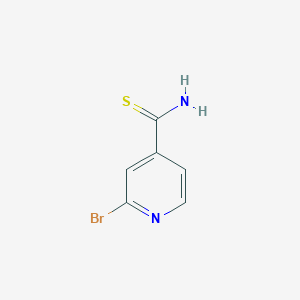
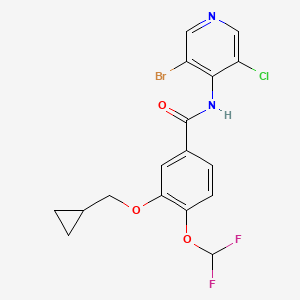
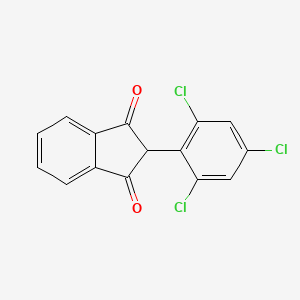
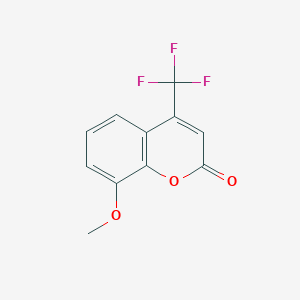
![3-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13668792.png)
